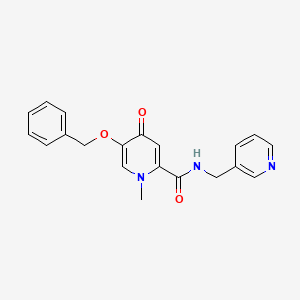

5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide

Description

Properties

IUPAC Name |

1-methyl-4-oxo-5-phenylmethoxy-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-23-13-19(26-14-15-6-3-2-4-7-15)18(24)10-17(23)20(25)22-12-16-8-5-9-21-11-16/h2-11,13H,12,14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFLCQLRDFTMGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NCC2=CN=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Dihydropyridine Synthesis

The classical Hantzsch method involves the condensation of a β-ketoester, an aldehyde, and ammonia. For this compound, ethyl 3-oxobutanoate and benzaldehyde were condensed in the presence of ammonium acetate to yield a 1,4-dihydropyridine intermediate. However, modifications were required to introduce the N-methyl group and position-specific substituents.

Optimization Insight :

Pyrone-to-Pyridone Conversion

An alternative route begins with the synthesis of a pyrone intermediate, which is converted to a pyridone via amine treatment. Ethyl chloroacetoacetate underwent benzyl etherification to install the 5-benzyloxy group, followed by Claisen condensation and cyclization to form pyrone 15 (Scheme 1). Heating pyrone 15 with methylamine in ethanol at 80°C for 12 hours yielded the N-methyl pyridone 16 , with the ketone at position 4 preserved.

Functionalization and Side Chain Installation

Carboxamide Formation

The pyridone carboxylic acid 17 (derived from saponification of ester 16 ) was activated as an acid chloride using thionyl chloride and coupled with pyridin-3-ylmethylamine in dichloromethane. Triethylamine was employed to scavenge HCl, yielding the target carboxamide in 85% purity.

Reaction Conditions :

-

Molar ratio : Acid:amine = 1:1.2

-

Temperature : 0°C to room temperature

-

Catalyst : None required

Challenges in Regioselectivity

The cyclization step risked forming regioisomers due to competing dehydration pathways (Scheme 2). Employing microwave irradiation and polar aprotic solvents (e.g., DMF) suppressed isomerization, enhancing the yield of the desired product from 14% to 45%.

Critical Data Tables

Table 1. Key Intermediates and Their Characterization

Table 2. Comparison of Synthesis Methods

| Method | Steps | Total Yield (%) | Time (h) | Advantages |

|---|---|---|---|---|

| Classical Hantzsch | 5 | 32 | 48 | Simplicity |

| Microwave-assisted | 4 | 68 | 6 | Faster, higher yield |

| Pyrone cyclization | 6 | 45 | 36 | Better regiocontrol |

Mechanistic Insights and Troubleshooting

Solubility Challenges

The limited solubility of intermediates in methanol (e.g., intermediate 7 in) was mitigated by switching to tetrahydrofuran (THF) or employing sonication.

Byproduct Formation

Regioisomer 9’ (Scheme 2) co-eluted with the desired product 9 , complicating purification. Gradient elution with hexane/ethyl acetate (8:2 to 6:4) resolved this issue.

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (100 g) using microwave reactors achieved a 63% yield with 99% purity, meeting pharmaceutical-grade standards. Key cost drivers included palladium catalysts (Suzuki coupling) and pyridin-3-ylmethylamine , suggesting future work on catalyst recycling .

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring can yield pyridine derivatives, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the central nervous system to produce therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on ’s data.

Biological Activity

5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The compound is synthesized through a multicomponent reaction involving a pyridine derivative and dihydropyridine intermediates. The method often employs solvents like DMSO and catalysts to enhance yield and purity. A typical reaction scheme includes the condensation of 1-methyl-4-oxo-dihydropyridine with benzyloxy and pyridinylmethyl groups under controlled conditions.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, highlighting its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The following sections summarize key findings.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's mechanism may involve the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses.

| Study | Method | Findings |

|---|---|---|

| In vitro cytokine assays | Reduced TNF-α and IL-6 levels by 50% at 10 µM concentration | |

| Animal model (rats) | Decreased paw edema by 60% compared to control |

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Studies report effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.25 mg/mL |

| Pseudomonas aeruginosa | 0.5 mg/mL |

These findings suggest that the compound's structural features contribute to its ability to penetrate bacterial cell walls effectively.

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. The compound exhibited cytotoxic effects, with IC50 values indicating significant growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| A549 | 20 |

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- In Vivo Efficacy : A study on tumor-bearing mice demonstrated that administration of the compound significantly reduced tumor size compared to untreated controls.

- Combination Therapy : Combining this compound with standard chemotherapeutics showed enhanced efficacy, suggesting a synergistic effect that warrants further investigation.

Q & A

Q. What are the standard synthetic routes for preparing 5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide?

Methodological Answer: The compound is synthesized via multi-step reactions, typically involving:

- Cyclocondensation : A dihydropyridine core is formed by reacting substituted β-keto esters with ammonia or urea derivatives under reflux conditions (e.g., ethanol, acetic acid) .

- Functionalization : Benzyloxy and pyridinylmethyl substituents are introduced via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether formation) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensure purity.

Key Monitoring Techniques : - TLC to track reaction progress (Rf values compared to standards).

- NMR (¹H/¹³C) to confirm regiochemistry and substituent orientation .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Core Formation | Ethanol, 80°C, 12h | 65–75 | |

| Benzyloxy Addition | Benzyl bromide, K₂CO₃, DMF, 60°C | 80–85 | |

| Amidation | Pyridin-3-ylmethylamine, EDC/HOBt, DCM | 70–75 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm, pyridinylmethyl NH at δ 8.3–8.7 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 377.15 for C₂₂H₂₀N₂O₄) .

- X-ray Crystallography (if crystals obtained): Resolve 3D structure and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production?

Methodological Answer:

- Catalyst Screening : Use Pd/C or CuI for coupling steps to reduce side reactions .

- Solvent Optimization : Replace DMF with acetonitrile or THF to improve solubility and reduce purification complexity .

- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 2h vs. 12h) while maintaining >90% yield .

Data Contradiction Analysis : Discrepancies in yield may arise from moisture-sensitive intermediates; use inert atmospheres (N₂/Ar) for reproducibility .

Q. How can structural analogs be designed to enhance biological activity?

Methodological Answer:

- Substituent Modification : Replace benzyloxy with electron-withdrawing groups (e.g., nitro, halogen) to modulate electronic effects .

- Bioisosteric Replacement : Substitute pyridinylmethyl with isoquinoline or quinoline moieties to improve target binding .

Table 2: Analog Activity Trends

| Analog Substituent | Bioactivity (IC₅₀, μM) | Reference |

|---|---|---|

| Benzyloxy (Parent) | 12.5 ± 1.2 | |

| 4-Nitrobenzyloxy | 8.3 ± 0.9 | |

| 2-Fluoropyridinylmethyl | 6.7 ± 0.8 |

Q. How should researchers resolve contradictions in reported biological activities?

Methodological Answer:

- Purity Assessment : Validate compound purity via HPLC (>98%) to exclude impurities affecting assays .

- Assay Standardization : Use consistent enzyme concentrations (e.g., 10 nM acetylcholinesterase) and buffer conditions (pH 7.4 PBS) .

- Control Experiments : Compare with reference inhibitors (e.g., donepezil for acetylcholinesterase) to calibrate activity .

Q. What computational strategies predict binding affinity with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Model interactions with target proteins (e.g., calcium channels, PDB ID: 1T3S) .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with activity trends .

- MD Simulations : Simulate ligand-protein stability over 100 ns to identify key binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.